molecular formula C12H16O2 B8611062 4-benzyltetrahydro-2H-pyran-4-ol

4-benzyltetrahydro-2H-pyran-4-ol

Cat. No.: B8611062
M. Wt: 192.25 g/mol
InChI Key: YMOSGXFSQLWKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyltetrahydro-2H-pyran-4-ol is a synthetically versatile, tetrahydropyran-based building block of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for the development of novel psychoactive agents. Its core structure is a privileged scaffold in the design of potent monoamine reuptake inhibitors . Research indicates that structurally related 4-substituted tetrahydropyran derivatives exhibit high affinity for monoamine transporters, functioning as triple reuptake inhibitors (TRIs) or dopamine-norepinephrine reuptake inhibitors (DNRIs) . These inhibitors modulate synaptic levels of serotonin, norepinephrine, and dopamine, and are investigated as next-generation therapeutics for Major Depressive Disorder (MDD), particularly for addressing anhedonia and motivational deficits associated with dopaminergic dysfunction . The 4-benzyl substitution pattern is a critical structural feature explored in structure-activity relationship (SAR) studies to optimize potency and selectivity at these biological targets . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-benzyloxan-4-ol

InChI

InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

YMOSGXFSQLWKED-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of Tetrahydro-4H-pyran-4-one

As detailed in patent CN103508990A, tetrahydro-4H-pyran-4-one is synthesized via a multi-step process:

  • Step 1 : Reacting 3-chloropropionyl chloride with aluminum trichloride and ethylene gas at ≤10°C yields 1,5-dichloropentanone.

  • Step 2 : Hydrolysis of 1,5-dichloropentanone with phosphoric acid and sodium dihydrogen phosphate under reflux produces tetrahydro-4H-pyran-4-one.

The ketone is isolated via vacuum distillation, achieving high purity suitable for subsequent reactions.

Benzyl Grignard Reaction

Reaction Conditions :

  • Reagents : Tetrahydro-4H-pyran-4-one (1 eq), benzyl magnesium bromide (1.1 eq)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via column chromatography.

Mechanism :
The Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Acidic workup protonates the alkoxide, yielding 4-benzyltetrahydro-2H-pyran-4-ol.

Hypothetical Yield : 70–85% (based on analogous Grignard reactions).

Prins Cyclization with Benzyl-Substituted Precursors

Prins cyclization offers an alternative route by forming the tetrahydropyran ring while introducing the benzyl group. This method involves acid-catalyzed cyclization of homoallylic alcohols with aldehydes.

Reaction Design

Starting Material : 3-Benzyl-1,5-pentanediol
Conditions :

  • Catalyst : Sulfuric acid (H₂SO₄)

  • Solvent : Dichloromethane

  • Temperature : Reflux (40°C)

  • Duration : 6–8 hours

Mechanism :
Protonation of the diol’s hydroxyl group facilitates dehydration, forming a carbocation that undergoes cyclization with the benzyl-substituted carbon. The reaction concludes with hydrolysis to yield the alcohol.

Hypothetical Yield : 50–65% (dependent on carbocation stability and side reactions).

Reduction of 4-Benzyltetrahydro-2H-pyran-4-one

Reduction of a pre-formed benzyl-substituted ketone provides a straightforward pathway. Sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

Sodium Borohydride Reduction

Reaction Conditions :

  • Substrate : 4-Benzyltetrahydro-2H-pyran-4-one (1 eq)

  • Reducing Agent : NaBH₄ (1.2 eq)

  • Solvent : Methanol

  • Temperature : 0°C to room temperature

  • Workup : Quenching with water, extraction, and purification.

Hypothetical Yield : 80–90% (typical for ketone reductions).

Comparative Analysis of Methods

MethodStarting MaterialKey ConditionsAdvantagesLimitations
Grignard AdditionTetrahydro-4H-pyran-4-oneAnhydrous THF, 0°C–rtHigh yield, straightforwardRequires strict anhydrous conditions
Prins Cyclization3-Benzyl-1,5-pentanediolH₂SO₄, refluxSingle-step ring formationModerate yield, carbocation rearrangements
Ketone Reduction4-Benzyltetrahydro-2H-pyran-4-oneNaBH₄, MeOHHigh efficiency, mild conditionsRequires prior synthesis of ketone

Challenges and Optimization Considerations

  • Grignard Reactivity : Moisture or protic solvents can deactivate the reagent, necessitating rigorous anhydrous protocols.

  • Stereochemical Control : The planar nature of the ketone in Grignard reactions results in racemic mixtures if chiral centers are present.

  • Byproduct Formation : Prins cyclization may yield oligomers or rearranged products, requiring careful temperature control.

Industrial Scalability

The Grignard method is most amenable to scale-up due to its high yield and compatibility with continuous flow systems. Patent CN103508990A demonstrates the industrial viability of tetrahydro-4H-pyran-4-one synthesis, which can be integrated into a larger production pipeline.

Chemical Reactions Analysis

Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzyl-tetrahydro-pyran-4-one.

    Reduction: 4-Methyl-tetrahydro-pyran-4-ol.

    Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.

Scientific Research Applications

4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Tetrahydro-2H-pyran-4-ol (Parent Compound)
  • Structure : Lacks the benzyl group, with only a hydroxyl group at the 4-position.
  • Molecular Weight : 102.13 g/mol (C₅H₁₀O₂) .
  • Synthesis : Used as a starting material in multi-step syntheses, such as in European Patent EP 4 219 465 A2, where it reacts with aldehydes or esters to form functionalized intermediates .
  • Applications : Serves as a versatile intermediate in pharmaceuticals and organic synthesis .
(b) 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)
  • Structure : Contains a phenylethynyl group instead of benzyl, introducing π-electron density and linear geometry.
  • Synthesis : Synthesized via photochemical coupling of ethyl oxalate derivatives with aryl ethynylbenziodoxolones (EBX reagents), yielding 62% purity .
  • Key Data :
    • Molecular Weight: ~190 g/mol (estimated).
    • Reactivity: The alkynyl group enables further cycloaddition or cross-coupling reactions, distinguishing it from the saturated benzyl analog .
(c) 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
  • Structure : Features a methoxyphenyl substituent and an aldehyde group, enhancing electrophilicity.
  • Synthesis: Derived from 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, as noted in Biopharmacule’s product catalog .
  • Applications : Likely used in constructing heterocyclic frameworks or as a chiral building block.
(d) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives
  • Structure: Pyranone cores with benzoyl or benzylmercapto substituents (e.g., compounds 14f and 14g in ).
  • Key Data :
    • Melting Points: 84–94°C, influenced by substituent polarity .
    • Reactivity: The benzoyl group participates in Michael additions and nucleophilic substitutions, contrasting with the benzyl group’s inertness in similar conditions .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Highlights
Tetrahydro-2H-pyran-4-ol 102.13 Not reported Hydroxyl Nucleophilic substitutions, esterifications
4-Benzyltetrahydro-2H-pyran-4-ol* ~192.23 Estimated 80–100 Hydroxyl, Benzyl Etherification, hydrogen-bonding interactions
4-Methyl-4-(phenylethynyl)-THP ~190 Not reported Phenylethynyl Photochemical cycloadditions, cross-couplings
14f (Benzoyl derivative) 270 (M⁺) 94 Benzoyl, Ethoxy Michael additions, base-mediated alkylations
14g (Benzylmercapto derivative) 388 (M⁺) 84–86 Benzylmercapto, Hydroxyl Thiol-ene reactions, oxidation-sensitive

*Estimated for this compound based on structural analogs.

Q & A

Q. What are the common synthetic routes for 4-benzyltetrahydro-2H-pyran-4-ol, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via:
  • Substitution Reactions : Benzylation of tetrahydro-2H-pyran-4-ol derivatives using benzyl halides under catalytic conditions (e.g., Pd/C or acidic/basic media) .
  • Photochemical Alkynylation : Adapted from methods for phenylethynyl derivatives, using reagents like PhEBX (phenylethynyl benziodoxolone) in degassed CH₂Cl₂ under controlled light exposure .
  • Computational Route Planning : AI-driven tools (e.g., Pistachio/Bkms_metabolic databases) predict viable pathways by analyzing steric and electronic parameters, optimizing precursor scoring and template relevance .

Q. Key Optimization Parameters :

ParameterImpact on Yield/PurityExample Conditions
Catalyst LoadingAffects substitution efficiency5-10 mol% Pd/C
Solvent DegassingReduces side reactionsN₂-purged CH₂Cl₂
Reaction TimeBalances conversion vs. degradation40–48 hr at –20°C

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Chromatography : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) removes byproducts; purity assessed via TLC .
  • Recrystallization : Use 2-propanol or methanol for high-purity crystals .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm benzyl group integration (δ 7.3 ppm for aromatic protons) and stereochemistry .
  • Mass Spectrometry : Match molecular ion peaks to theoretical m/z (e.g., 176.25 g/mol for related derivatives ).

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Pharmaceutical Intermediates : Used to synthesize analogs with anti-inflammatory or analgesic properties via functionalization at the 4-hydroxy group .
  • Biological Activity Screening : Derivatives like Florol (4-hydroxy-tetrahydro-2H-pyran with isobutyl) show fragrance-related bioactivity, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the stereochemical outcomes of this compound derivatives?

  • Methodological Answer : Contradictions in stereoselectivity (e.g., axial vs. equatorial benzyl orientation) can arise from solvent polarity or catalyst choice. Strategies include:
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • DFT Calculations : Compare experimental NMR data with computed chemical shifts for competing stereoisomers .
  • Variable-Temperature NMR : Monitor dynamic equilibria to identify dominant conformers .

Q. How can computational chemistry tools enhance the design of catalytic asymmetric syntheses for this compound?

  • Methodological Answer :
  • Retrosynthetic AI : Tools like Reaxys_biocatalysis predict enantioselective routes using chiral catalysts (e.g., Jacobsen’s thiourea) .
  • Thermodynamic Profiling : Calculate ΔG‡ (activation energy) for competing pathways using NIST-referenced reaction enthalpies .
  • Docking Simulations : Model catalyst-substrate interactions to optimize stereocontrol .

Q. What methodological challenges arise when scaling up photochemical synthesis of this compound derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Light Penetration : Use flow reactors with UV-transparent materials (e.g., quartz) to ensure uniform irradiation .
  • Oxygen Sensitivity : Implement inert-atmosphere conditions (glovebox or Schlenk line) to prevent radical quenching .
  • Byproduct Management : Optimize solvent polarity (e.g., switch to acetonitrile) to reduce side reactions during scale-up .

Data Contradiction Analysis Example

Issue : Conflicting yields (62% vs. 40%) for phenylethynyl derivatives under photochemical vs. thermal conditions .
Resolution :

  • Root Cause : Degassing efficiency and light intensity variability.
  • Mitigation : Standardize degassing protocols (3 freeze-pump-thaw cycles) and calibrate UV lamps for reproducibility .

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